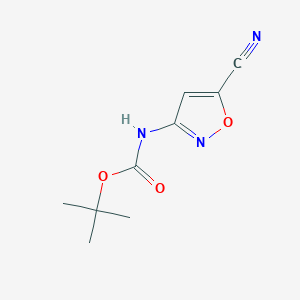

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBAORSTNSIMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-cyano-1,2-oxazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification and isolation of the compound to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and protein interactions. It is used to investigate the mechanisms of action of various biological molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development and as a potential lead compound for new pharmaceuticals .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the cyano and oxazole groups allows it to form strong interactions with the active sites of enzymes, leading to inhibition .

Molecular Targets and Pathways:

Enzymes: The compound targets enzymes involved in metabolic pathways, potentially inhibiting their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

The 5-amino derivative (Table 1, row 2) is pivotal in constructing hydrogen-bonding networks, critical for molecular recognition in crystallography and drug-target interactions.

Ring System Differences :

- 1,2-Oxazole (target compound) vs. Benzo[d]isoxazole : The benzo-fused analogs (e.g., entries 2 and 4) exhibit increased aromaticity and planarity, enhancing π-π stacking interactions in crystal packing. This difference impacts solubility and bioavailability.

Functional Group Versatility :

- The 5-formyl substituent (Table 1, row 3) allows for further derivatization via condensation reactions, making it valuable in combinatorial chemistry.

Biological Activity

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₉H₁₁N₃O₃

- Molecular Weight: 209.20 g/mol

The compound is synthesized through the reaction of tert-butyl carbamate with 5-cyano-1,2-oxazole under specific conditions, often involving catalysts like sulfuric acid.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition: The compound is known to interact with various enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to significant changes in cellular signaling pathways.

- Cell Proliferation: Research indicates that this compound may inhibit the proliferation of cancer cells, making it a candidate for further studies in cancer therapy. The inhibition likely occurs via interference with critical signaling pathways involved in cell growth and survival.

Biological Activity

Anticancer Properties:

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Lines: The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies show that it can reduce cell viability in lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values indicating effective concentrations .

- Mechanisms of Action:

Antimicrobial Activity:

In addition to its anticancer properties, there is emerging evidence that this compound possesses antimicrobial activity. The exact mechanisms remain under investigation, but preliminary results indicate effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

- Methodology : Optimize synthesis via nucleophilic substitution or carbamate coupling. For example, use 1,4-dioxane or THF as solvents with triethylamine or pyridine as catalysts at 0–90°C . Reaction time (0.75–1 hour) and stoichiometric ratios (e.g., 1:1.2 molar equivalents of starting materials) significantly influence purity. Post-reaction purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

- Techniques :

- 1H/13C NMR : Confirm regiochemistry of the oxazole ring and tert-butyl carbamate group. Peaks at δ 1.4–1.5 ppm (tert-butyl) and δ 8.0–8.5 ppm (oxazole protons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion ([M+H]+) and fragmentation patterns.

- HPLC/GC-MS : Assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond lengths, angles) between experimental and computational models be resolved for carbamate derivatives?

- Approach : Use SHELXL for refinement of single-crystal X-ray data, ensuring proper treatment of anisotropic displacement parameters . Compare with DFT-optimized geometries (e.g., Gaussian/B3LYP) to identify systematic errors. Mercury software visualizes overlays of experimental vs. computed structures, highlighting deviations >0.05 Å .

Q. What methodologies are employed to analyze hydrogen bonding networks in carbamate crystals, and how do these interactions affect stability and solubility?

- Analysis :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R²₂(8) motifs) using Etter’s rules to identify supramolecular synthons .

- Mercury Tools : Quantify H-bond distances/angles and generate interaction maps. Strong N–H···O=C bonds (2.8–3.0 Å) enhance crystal packing but reduce aqueous solubility .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for bioactive derivatives of this carbamate?

- Strategy :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, enzymes). Focus on the cyano-oxazole moiety as a pharmacophore .

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP, PSA) descriptors with bioactivity data. For example, derivatives with logP <3 show improved membrane permeability .

Q. What experimental designs mitigate synthetic challenges in scaling up carbamate derivatives while maintaining regioselectivity?

- Design :

- Parallel Screening : Test solvent-catalyst combinations (e.g., DMF/K₂CO₃ vs. THF/Et₃N) to optimize regioselectivity.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., oxazole ring decomposition) .

Data Contradiction and Validation

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) between synthesized batches of this carbamate?

- Resolution :

- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to assign ambiguous peaks.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility of the tert-butyl group .

Q. What validation protocols ensure crystallographic data quality for carbamate derivatives in peer-reviewed publications?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.